molecular formula C11H14ClNO2 B599689 Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride CAS No. 199330-64-8

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Cat. No.: B599689
CAS No.: 199330-64-8
M. Wt: 227.688
InChI Key: CTMQYQHFQQHLBO-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is subsequently treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is unique due to its specific amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11;/h2-5H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMQYQHFQQHLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662888
Record name Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199330-64-8
Record name Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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